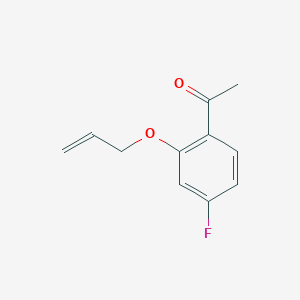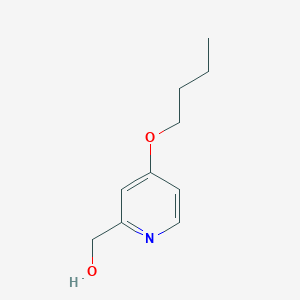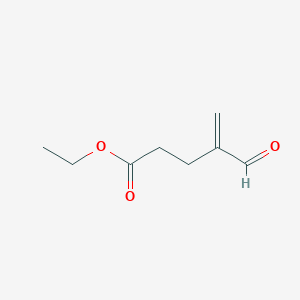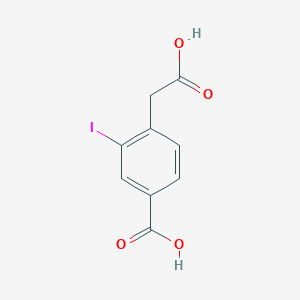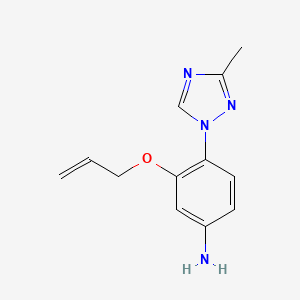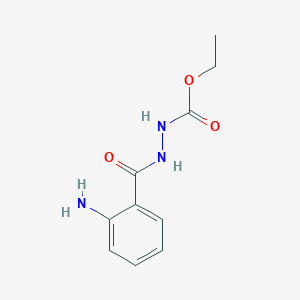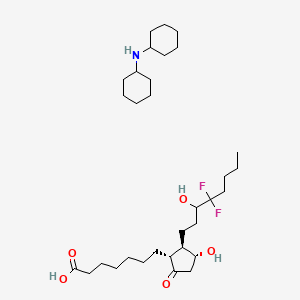
15-Hydroxy Lubiprostone Dicyclohexylammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexylammonium salt is a compound formed by the reaction of dicyclohexylamine with various acids. It is commonly used in the preparation of other chemical compounds, particularly in the field of organic synthesis. The compound is known for its stability and ability to form crystalline structures, making it valuable in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicyclohexylammonium salts are typically prepared by reacting dicyclohexylamine with the desired acid. For example, dicyclohexylammonium chloride can be synthesized by reacting dicyclohexylamine with hydrochloric acid. The reaction is usually carried out in a solvent such as ethyl acetate or isopropyl ether at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of dicyclohexylammonium salts often involves large-scale reactions with controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexylammonium salts can undergo various chemical reactions, including:
Oxidation: These salts can be oxidized to form corresponding nitrites or other oxidized derivatives.
Substitution: These salts can participate in substitution reactions where the dicyclohexylammonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with dicyclohexylammonium salts include phosphoric acid, sulfuric acid, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving dicyclohexylammonium salts depend on the specific reaction type. For example, oxidation reactions may yield nitrites, while substitution reactions can produce a wide range of derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
Dicyclohexylammonium salts have a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of dicyclohexylammonium salts involves their ability to form stable ionic bonds with various anions. This property allows them to act as stabilizers and intermediates in chemical reactions. At the molecular level, dicyclohexylammonium salts can interact with ligand-gated and voltage-gated ion channels, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexylammonium O,O’-Diphenyl Phosphate: Similar in structure but with different anionic components.
Boc-β-(2-furyl)-D-Ala-OH (dicyclohexylammonium) salt: Another dicyclohexylammonium salt with a different functional group.
Uniqueness
Dicyclohexylammonium salts are unique due to their stability and ability to form crystalline structures. This makes them particularly valuable in organic synthesis and industrial applications where stability and purity are crucial .
Propriétés
Formule moléculaire |
C32H57F2NO5 |
|---|---|
Poids moléculaire |
573.8 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34F2O5.C12H23N/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27);11-13H,1-10H2/t14-,15-,17-,18?;/m1./s1 |
Clé InChI |
QJDFENRVJAVPMD-SXQXKTMOSA-N |
SMILES isomérique |
CCCCC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Acetyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B8605746.png)
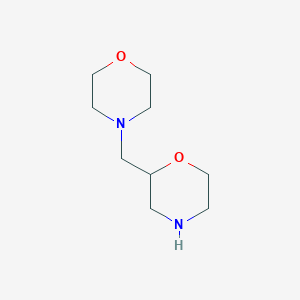
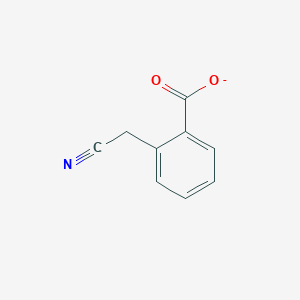
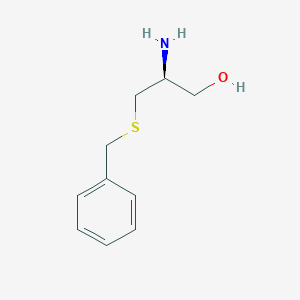
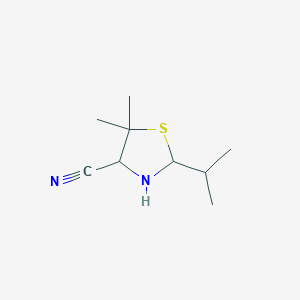
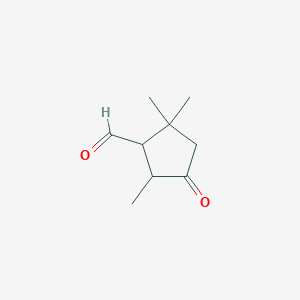
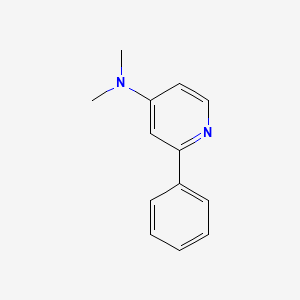
![Ethyl 2-(4-chloro-2-{[2-methyl-5-(propylsulfonyl)phenyl]ethynyl}phenoxy)pentanoate](/img/structure/B8605791.png)
